1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione
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Overview
Description
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes an azetidine ring, a fluorophenyl group, and a sulfonyl group
Preparation Methods
The synthesis of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies, helping to elucidate the mechanisms of various biological processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is utilized in the development of new materials and catalysts, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)azetidin-2-one: This compound shares the azetidine ring and fluorophenyl group but lacks the sulfonyl group, resulting in different reactivity and applications.
1-(3-(Phenylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione: This compound has a similar structure but with a phenylsulfonyl group instead of a fluorophenylsulfonyl group, leading to variations in chemical behavior and biological activity.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-5-phenylpentane-1,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4S/c21-16-9-11-17(12-10-16)27(25,26)18-13-22(14-18)20(24)8-4-7-19(23)15-5-2-1-3-6-15/h1-3,5-6,9-12,18H,4,7-8,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYBHXOXSAHIJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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